molecular formula C6H11NO4 B570588 2-[Acetyl(hydroxy)amino]butanoic acid CAS No. 112240-09-2

2-[Acetyl(hydroxy)amino]butanoic acid

Cat. No.: B570588
CAS No.: 112240-09-2
M. Wt: 161.157
InChI Key: XHRKIJTXCBUPTJ-UHFFFAOYSA-N
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Description

2-[Acetyl(hydroxy)amino]butanoic acid is a specialized amino acid derivative with molecular formula C6H11NO4 and molecular weight 161.16 g/mol . This butanoic acid derivative features a unique N-acetyl-N-hydroxy substitution pattern on the alpha-amino group, distinguishing it from conventional amino acids and N-acetylated variants . The compound represents a structurally modified amino acid where the standard amino group has been transformed into a hydroxamic acid derivative, potentially altering its metal-chelating properties and biological activity profile. Researchers value this compound as a chemical biology tool for investigating metalloenzyme inhibition mechanisms, particularly against zinc-dependent hydrolases, due to its potential hydroxamate functionality which can serve as a strong metal-chelating motif . The compound's structural features make it valuable for studying bacterial siderophore mimicry, enzymatic hydroxylation pathways, and as a building block for synthesizing more complex hydroxamate-containing molecules . Its butanoic acid backbone provides researchers with a versatile scaffold for probing structure-activity relationships in medicinal chemistry programs targeting various disease mechanisms. This amino acid derivative is provided as a research-grade material strictly for laboratory and in vitro investigations. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this compound using appropriate laboratory safety protocols and confirm its specific suitability for their experimental applications.

Properties

CAS No.

112240-09-2

Molecular Formula

C6H11NO4

Molecular Weight

161.157

IUPAC Name

2-[acetyl(hydroxy)amino]butanoic acid

InChI

InChI=1S/C6H11NO4/c1-3-5(6(9)10)7(11)4(2)8/h5,11H,3H2,1-2H3,(H,9,10)

InChI Key

XHRKIJTXCBUPTJ-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)N(C(=O)C)O

Synonyms

Butanoic acid, 2-(acetylhydroxyamino)-

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
Recent studies have highlighted the antiviral properties of 2-[Acetyl(hydroxy)amino]butanoic acid derivatives. Research indicates that these compounds can inhibit viral replication, particularly in the context of RNA viruses. For instance, a study conducted on modified butanoic acid derivatives demonstrated significant antiviral activity against influenza virus strains, suggesting potential for therapeutic development against viral infections .

Protease Inhibition
The compound has also been investigated for its role as a protease inhibitor. Proteases are crucial for various biological processes, and their inhibition can lead to therapeutic benefits in diseases where protease activity is dysregulated. The structural modifications of this compound have shown promise in enhancing selectivity and potency against specific proteases involved in cancer and viral pathogenesis .

Biochemical Applications

Enzyme Activity Modulation
The application of this compound extends to enzyme activity modulation. Its incorporation into peptide sequences has been shown to confer resistance to proteolytic degradation, thereby stabilizing peptides for therapeutic use . This property is particularly valuable in drug formulation where peptide stability is critical.

Synthesis of Non-Canonical Amino Acids
This compound serves as a precursor for synthesizing non-canonical amino acids, which are increasingly used in the design of novel biomolecules. The incorporation of such amino acids can enhance the functionality and specificity of proteins and peptides used in research and therapeutic applications .

Agricultural Applications

Pesticidal Properties
The compound's derivatives have been explored for their pesticidal properties. Studies have indicated that certain formulations exhibit insecticidal and phytotoxic activities, making them suitable candidates for developing environmentally friendly pesticides . These compounds can disrupt pest metabolism or development, providing an alternative to conventional chemical pesticides.

Case Studies and Research Findings

Study Focus Findings
Study on Antiviral Activity Investigated the antiviral effects of butanoic acid derivativesSignificant inhibition of influenza virus replication was observed
Protease Inhibition Research Examined the inhibitory effects on specific proteasesEnhanced selectivity and potency against cancer-related proteases were noted
Pesticide Development Study Evaluated the pesticidal effects of butanoic acid derivativesCertain formulations showed effective insecticidal properties

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituent(s) at C2 Key Functional Groups Molecular Weight (g/mol)*
2-[Acetyl(hydroxy)amino]butanoic acid Acetyl(hydroxy)amino (-NH-O-COCH₃) -COOH, -NH-O-COCH₃, -OH ~163.14 (calculated)
2CA4MBA Cyclohexylcarbamoyl benzoyl, -S-CH₃ -COOH, amide, thioether ~424.49 (calculated)
2-Ethyl-2-hydroxybutyric acid -C₂H₅, -OH -COOH, -OH 132.16
Chromenyl-substituted butanoic acid Chromenyl-acetamido -COOH, amide, chromenyl ~390.38 (calculated)
2-Amino-2-methylbutanoic acid -CH₃, -NH₂ -COOH, -NH₂ 117.15

*Molecular weights calculated based on formula unless specified.

Table 2: Inferred Physicochemical Properties

Compound Name Solubility (Polar Solvents) Hydrogen-Bonding Capacity Likely Stability
This compound High High (3 donors/acceptors) Moderate (acetyl protection)
2CA4MBA Low (due to thioether) Moderate (amide groups) High
2-Ethyl-2-hydroxybutyric acid Moderate Low (1 -OH group) Low (prone to oxidation)
Chromenyl-substituted butanoic acid Low (aromatic hydrophobicity) Moderate (amide, ether) High
2-Amino-2-methylbutanoic acid High High (-NH₂, -COOH) Low (enzymatic degradation)

Preparation Methods

Halogen Displacement via Ammonolysis

A widely adopted method involves the reaction of 2-chlorobutyric acid with ammonia under controlled conditions. As demonstrated in a patented process, 2-chlorobutyric acid reacts with liquid ammonia in the presence of urotropine (hexamethylenetetramine) at 20–90°C for 2–30 hours. This method achieves a yield of up to 78% for 2-aminobutyric acid, with minimal byproducts such as 2-hydroxybutyric acid (<5%). The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an amino group. Urotropine acts as a catalyst, enhancing reaction efficiency by stabilizing intermediates through weak base interactions.

Table 1: Optimization of 2-Aminobutyric Acid Synthesis via Halogen Displacement

ParameterOptimal ValueYield (%)Byproducts (%)
Temperature70°C784.2
Catalyst Loading0.5 equiv755.1
Reaction Time24 h784.2

Enolate-Mediated Amination

Advanced strategies employ glycine-derived enolates for stereoselective amination. A 2021 study reported the use of benzophenone-imine-protected glycine o-nitroanilide (1 ) under Brønsted base catalysis (e.g., squaramide C1 ) to generate β-hydroxy α-amino acids. While this method focuses on β-hydroxylation, its principles can be adapted for α-amination. The o-nitroanilide group facilitates enolate formation via hydrogen-bonding interactions, enabling precise control over stereochemistry. For example, reacting 1 with aldehydes in dichloromethane at room temperature yields α-amino acid derivatives with >90% enantiomeric excess (ee).

Installation of the N-Hydroxy Group

The conversion of the primary amine in 2-aminobutyric acid to an N-hydroxy group is a critical and challenging step. Two approaches are prevalent: direct hydroxylation and oxime formation.

Direct Hydroxylation via Oxidative Methods

N-hydroxylation of primary amines typically employs hydroxylamine (NH2_2OH) or its derivatives under acidic or basic conditions. For instance, treatment of 2-aminobutyric acid with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours yields 2-hydroxyaminobutyric acid. However, this method suffers from moderate yields (45–55%) due to competing oxidation side reactions. Recent advances utilize catalytic systems, such as copper(I)-phenanthroline complexes, to improve selectivity and efficiency.

Oxime Formation and Reduction

An alternative route involves condensing 2-aminobutyric acid with ketones to form imines, followed by reduction to N-hydroxy derivatives. For example, reaction with acetone under Dean-Stark conditions generates an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH3_3CN) to yield the N-hydroxy amine. This method achieves higher yields (65–70%) but requires stringent moisture control.

Acetylation of the N-Hydroxy Group

The final step involves acetylation of the N-hydroxyamine to form the stable acetoxy moiety. Traditional methods use acetic anhydride or acetyl chloride in the presence of a base.

Base-Catalyzed Acetylation

Reaction of 2-hydroxyaminobutyric acid with acetic anhydride (1.2 equiv) in pyridine at 0°C for 2 hours provides this compound in 85% yield. Pyridine neutralizes the generated acetic acid, preventing acid-catalyzed decomposition of the product.

Table 2: Comparative Analysis of Acetylation Conditions

ReagentSolventTemperatureTime (h)Yield (%)
Acetic AnhydridePyridine0°C285
Acetyl ChlorideDCMRT472
Acetyl ImidazoleTHF40°C178

Enzymatic Acetylation

Emerging biocatalytic methods employ acetyltransferases for regioselective acetylation. For instance, Bacillus subtilis acetyltransferase immobilized on silica gel selectively acetylates the N-hydroxy group in aqueous buffer (pH 7.4) at 30°C, achieving 92% conversion in 6 hours . This approach minimizes side reactions and enhances sustainability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[Acetyl(hydroxy)amino]butanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from amino acid precursors. For example:

  • Step 1 : Acetylation of the hydroxylamino group using acetic anhydride under anhydrous conditions .
  • Step 2 : Coupling to a butanoic acid backbone via carbodiimide-mediated amide bond formation, optimized at pH 7–8 .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Critical Parameters : Temperature (25–40°C), solvent polarity, and catalyst choice (e.g., DMAP for acetylation) significantly affect yield (reported 60–85%) .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm functional groups (e.g., acetyl protons at δ 2.1–2.3 ppm; hydroxyamino protons at δ 5.2–5.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity (>98% required for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 190.1) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the acetyl-hydroxylamino moiety .
  • Decomposition Risks : Exposure to moisture or acidic/basic conditions accelerates degradation; monitor via periodic HPLC analysis .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Standardized Assays : Use cell-based models (e.g., HEK293 for receptor binding) with controlled conditions (pH, temperature, serum-free media) to minimize variability .
  • Dose-Response Curves : Compare EC50 values across studies; discrepancies may arise from differences in compound solubility (use DMSO stocks ≤0.1% v/v) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from multiple sources, adjusting for assay sensitivity .

Q. How does stereochemistry at the hydroxyamino group influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Stereoselective Synthesis : Employ chiral auxiliaries (e.g., L-proline derivatives) or enzymatic resolution to isolate enantiomers .
  • Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities of R- and S-enantiomers to targets like GABA receptors .
  • In Vitro Testing : Validate enantiomer-specific activity via radioligand displacement assays (e.g., 3^3H-muscimol for GABA_A receptors) .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

  • Methodological Answer :

  • Pharmacokinetics : Administer intravenously (1–10 mg/kg) in rodents; measure plasma half-life via LC-MS/MS. Bile-duct cannulation assesses enterohepatic recirculation .
  • Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. Monitor oxidative stress markers (e.g., MDA, GSH) .

Q. Can computational modeling predict the reactivity of this compound under physiological conditions?

  • Methodological Answer :

  • Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways of the acetyl-hydroxylamino group at pH 7.4 .
  • QSAR Models : Train algorithms on analogs to predict solubility, logP, and membrane permeability (e.g., SwissADME) .

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